molecular formula C10H12N2O4 B6168034 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2089658-74-0

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B6168034
CAS RN: 2089658-74-0
M. Wt: 224.2
InChI Key:
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Description

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid (MIPC) is an organic compound belonging to the imidazopyridine family. MIPC is a synthetic compound that has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various derivatives, such as the 5-aminoimidazole-4-carboxamide (AICA) and the 5-aminoimidazole-4-carboxylic acid (AICA-COOH). MIPC has also been used for the synthesis of biologically active molecules, such as the 5-aminoimidazole-4-carboxamide ribonucleotide (AICA-Ribonucleotide).

Scientific Research Applications

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various derivatives, such as the 5-aminoimidazole-4-carboxamide (AICA) and the 5-aminoimidazole-4-carboxylic acid (AICA-COOH). 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has also been used for the synthesis of biologically active molecules, such as the 5-aminoimidazole-4-carboxamide ribonucleotide (AICA-Ribonucleotide). Furthermore, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has been used as a reagent in the synthesis of various heterocyclic compounds, such as the 5-aminoimidazole-4-carboxamide ribonucleotide (AICA-Ribonucleotide).

Mechanism of Action

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid acts as a proton donor in a variety of reactions. In the Williamson ether synthesis, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid acts as a proton donor, donating a proton to the alcohol in the presence of an acid catalyst. In the Wittig reaction, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid acts as a proton donor, donating a proton to the phosphonium salt in the presence of a base. In the Curtius rearrangement, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid acts as a proton donor, donating a proton to the acyl azide in the presence of an acid catalyst.
Biochemical and Physiological Effects
5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has antioxidant and anti-inflammatory properties. Additionally, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to inhibit the growth of certain cancer cell lines, such as the human colon cancer cell line HCT-116. Furthermore, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of the neurotransmitter serotonin.

Advantages and Limitations for Lab Experiments

The use of 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a relatively inexpensive starting material for the synthesis of various derivatives. Additionally, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a relatively reactive compound and can react with other compounds in the presence of an acid catalyst or base. Furthermore, 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a relatively toxic compound and should be handled with caution in the laboratory.

Future Directions

As 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, there are several potential future directions for its use. One potential future direction is the development of new derivatives of 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid, such as the 5-aminoimidazole-4-carboxamide ribonucleotide (AICA-Ribonucleotide). Additionally, further research could be conducted into the potential biochemical and physiological effects of 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid, such as its antioxidant and anti-inflammatory properties. Furthermore, further research could be conducted into the potential uses of 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid in the synthesis of heterocyclic compounds, such as the 5-aminoimidazole-4-carboxamide ribonucleotide (AICA-Ribonucleotide). Finally, further research could be conducted into the potential applications of 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid in drug development.

Synthesis Methods

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can be synthesized by a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Curtius rearrangement. The Williamson ether synthesis involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Curtius rearrangement involves the reaction of an acyl azide with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves the condensation of 2-amino-3-cyanopyridine with ethyl chloroformate followed by cyclization with formic acid and subsequent hydrolysis to yield the target compound.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl chloroformate", "formic acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: 2-amino-3-cyanopyridine is reacted with ethyl chloroformate in the presence of sodium hydroxide and methanol to yield ethyl 2-(3-cyanopyridin-2-ylamino)acetate.", "Step 2: Ethyl 2-(3-cyanopyridin-2-ylamino)acetate is cyclized with formic acid to yield 5-(ethoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid.", "Step 3: 5-(ethoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is hydrolyzed with sodium hydroxide and water to yield 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid." ] }

CAS RN

2089658-74-0

Product Name

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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